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GaN HEMT Gate Degradation: Technical Support
Center

This technical support center provides researchers and scientists with troubleshooting guides
and frequently asked questions (FAQs) regarding gate degradation mechanisms in Gallium
Nitride (GaN) High Electron Mobility Transistors (HEMTs) under electrical and thermal stress.

Frequently Asked Questions (FAQSs)

Q1: What are the primary mechanisms responsible for gate degradation in GaN HEMTs?

Al: Gate degradation in GaN HEMTs is a complex process driven by several mechanisms,
often acting in concert. The primary drivers include:

¢ Inverse Piezoelectric Effect: High electric fields, particularly under reverse bias, induce
mechanical stress in the AlGaN barrier layer. This stress can lead to the formation of
crystallographic defects, such as cracks and dislocations, creating leakage paths.[1][2][3]

o Hot-Carrier Effects: Electrons accelerated by high electric fields in the channel (so-called
"hot electrons") can gain enough energy to be injected into the barrier layer or generate
defects.[2][4][5][6] This is particularly prevalent in the "semi-on" state.[4][6]

e Trapping Effects: Charge carriers (electrons or holes) can become trapped in pre-existing or
newly generated defects within the gate stack (e.g., in the p-GaN layer, AlGaN barrier, or
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dielectric interfaces).[2][7][8] This trapping alters the device's electrostatics, leading to
threshold voltage instability.

o Time-Dependent Dielectric Breakdown (TDDB): For MIS-HEMTSs, the gate dielectric can
degrade over time under high electric field stress, leading to a sudden and permanent failure
of the gate.[9][10][11][12]

Q2: How does stress polarity (forward vs. reverse bias) affect gate degradation?
A2: The polarity of the gate stress significantly influences the degradation mechanism:

» Reverse Bias Stress (Vgs < 0): This condition creates a high electric field at the drain-side
edge of the gate. The dominant degradation mechanism is often the inverse piezoelectric
effect, leading to a sudden, irreversible increase in gate leakage current once a critical
voltage is surpassed.[1][2]

o Forward Bias Stress (Vgs > 0): In p-GaN gate HEMTSs, forward bias can lead to both electron
and hole trapping.[7][13] At low forward bias, electron trapping may cause a positive
threshold voltage (Vth) shift.[7][13] At higher forward bias, hole trapping can dominate,
causing a negative Vth shift.[7][13][14]

Q3: What is "Threshold Voltage Instability" and what causes it?

A3: Threshold voltage (Vth) instability refers to the shift in the gate voltage required to turn the
transistor on after a period of stress. It is primarily caused by charge trapping in various
locations within the device structure.

o A positive Vth shift is generally attributed to electron trapping in the AlGaN barrier, p-GaN
layer, or underlying buffer layers.[4][7][13]

e Anegative Vth shift is often caused by the trapping of holes, which can be generated by
impact ionization in high-field regions.[7][14][15]

Q4: What is the role of temperature in gate degradation?

A4: Temperature acts as an accelerating factor for many degradation mechanisms. High
temperatures can:
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Promote the generation of defects.[15]

Facilitate the diffusion of metal from the gate contact into the semiconductor.[2]

Increase the probability of carriers overcoming energy barriers, enhancing trapping/de-
trapping phenomena.[13]

Accelerate Time-Dependent Dielectric Breakdown (TDDB) in MIS-HEMTs.[10]

Troubleshooting Guides

This section addresses common issues observed during GaN HEMT stress experiments.
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Observed Issue

Potential Cause(s)

Troubleshooting / Next Steps

Sudden, large, and irreversible
increase in gate leakage

current (1g)

Inverse Piezoelectric Effect: A
critical voltage has likely been
exceeded, causing physical
defect formation in the AlGaN
barrier.[1][16]

1. Confirm the critical voltage
by performing a step-stress
experiment. 2. Use physical
failure analysis techniques like
TEM or photon emission
microscopy to identify defects.
[17] 3. Consider device
designs with field plates to

reduce the peak electric field.

[2]

Gradual increase in gate

leakage current (lg)

Defect-Assisted Tunneling:
Stress may be generating new
defects that assist carrier
tunneling through the Schottky
barrier.[18]

1. Perform temperature-
dependent |-V measurements
to analyze the leakage
mechanism (e.g., Poole-
Frenkel emission).[3] 2.
Conduct constant voltage
stress tests to monitor the

time-evolution of the leakage.

Threshold voltage (Vth) shifts

positive after stress

Electron Trapping: Hot
electrons or electrons injected
from the gate are being
trapped in the gate stack (e.qg.,
AlGaN barrier, p-GaN, or
dielectric).[4][7][13]

1. Perform stress-and-recovery
experiments to determine if the
trapping is reversible. 2. Use
pulsed I-V measurements to
characterize the time constants

of the trapping effects.[4]

Threshold voltage (Vth) shifts

negative after stress

Hole Trapping: Holes
generated by impact ionization
may be trapped in the gate
region.[7][14][15] This is
common in p-GaN HEMTs

under high forward gate bias.

1. Correlate the Vth shift with
gate current measurements;
an increase in gate current can
indicate hole injection.[7] 2.
Investigate the effect of
temperature, as de-trapping

rates are thermally activated.
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Hot-Carrier Induced Trapping:
1. Use pulsed I-V

Hot electrons generated during ]
measurements (gate and drain

stress can be trapped,

Drain current (Id) decreases, ) lag) to probe for trapping
] depleting the 2DEG channel.
and On-resistance (Ron) o ) effects.[4][21] 2. For suspected
) [4][5] Surface Pitting: High- )
increases physical damage, perform

temperature stress can cause _ _
post-stress failure analysis

physical damage to the
(e.g., SEM, AFM).

semiconductor surface.[19][20]

Time-Dependent Dielectric
Breakdown (TDDB): In MIS-
HEMTSs, the gate insulator has

) ) broken down.[9][10] o ) o
Catastrophic gate failure (short o statistics and estimate lifetime.
o Electromigration/Contact )
circuit) ) ) [11] 2. Analyze the failed
Degradation: At high

1. For TDDB, perform constant
voltage stress tests on multiple

devices to obtain Weibull

device with microscopy to
temperatures, metal from the
check for gate metal
gate contact may have _ o
) ] deformation or diffusion.
migrated, shorting the gate.

Quantitative Data Summary

The following tables summarize typical degradation behaviors reported in the literature under
different stress conditions.

Table 1: Threshold Voltage (Vth) Shift Under Gate Stress
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. Stress Stress Vth Shift Probable
Device Type . . . Reference
Condition Duration (AVth) Mechanism
Positive,
] Electron
p-GaN HEMT Vg=2-6V 4000 s increases ] [7]
) Trapping
with Vg
Competin
Positive, but Peting
Electron &
p-GaN HEMT Vg=7-95V 4000 s decreases Hol [7]
ole
with Vg )
Trapping
Vg.stress < 2 N Electron
p-GaN HEMT Step-stress Positive ] [13]
V (RT) Trapping
Vg.stress > 4 ) Hole
p-GaN HEMT Step-stress Negative ] [13]
V (RT) Trapping
Schottky Semi-on state Positive (~0.5  Hot-Electron
1000s of sec ) [4]
Gate HEMT (Vd=40V) V) Trapping

Table 2: Gate Leakage Current (Ig) Increase Under Reverse Bias Stress
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. Stress Critical Ig Increase Probable
Device Type . Reference
Method Voltage (Vc) Factor Mechanism
Step-stress
] ) Inverse
AlGaN/GaN (Vgs stepped  Varies with ) )
) > 1000x Piezoelectric [1]
HEMT from -10 to step time
Effect
-50V)
Inverse
Gated TLM -10Vto>-60 Upto ) )
Step-stress Piezoelectric [16]
HEMT \Y 10,000x
Effect
AlGaN/GaN Step-stress Inverse
Sudden ) )
HEMT (No (Vgs, ~-40V ) Piezoelectric [2]
_ increase
Field Plate) Vds=5V) Effect
AlGaN/GaN Step-stress Inverse
) Sudden ) ]
HEMT (With (Vgs, ~-65V ) Piezoelectric [2]
_ increase
Field Plate) Vds=5V) Effect

Experimental Protocols

Protocol 1: Step-Stress Test for Determining Critical Voltage

This protocol is used to identify the critical voltage at which sudden, permanent degradation
(e.g., due to the inverse piezoelectric effect) occurs.

« Initial Characterization: Perform a full suite of DC I-V measurements (Id-Vg, ld-Vd, Ig-Vg) on
the fresh device. Ensure characterization sweeps do not themselves cause degradation.[1]

o Stress Application:
o Set a constant drain voltage (e.g., Vds = 0 V or a low application-relevant voltage).
o Apply a reverse gate voltage (Vgs) starting from a safe level (e.g., -5 V).

o Hold the stress for a fixed duration (the "step time," e.g., 60 seconds).[1]
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e Intermediate Characterization: After each stress step, repeat the full DC I-V characterization
to monitor changes in Vth, Id, Ron, and Ig.

o Stepping: Increase the magnitude of the reverse gate voltage by a fixed increment (e.g., 1
V).[1]

» Repeat: Repeat steps 2-4 until a predefined failure criterion is met, such as a 100x increase
in gate leakage current.

e Analysis: Plot the change in key parameters (e.g., Ig) versus the stress voltage. The voltage
at which a sharp, irreversible increase occurs is the critical voltage.

Protocol 2: Constant Voltage Stress (CVS) Test for Vth Instability

This protocol is used to evaluate time-dependent shifts in threshold voltage due to charge
trapping.

« Initial Characterization: Measure the initial 1d-Vg transfer curve of the device and extract the
baseline Vth.

e Stress Application:

o Apply a constant DC gate voltage (Vgs,stress) and drain voltage (Vds,stress). The bias
point should be chosen to target specific mechanisms (e.g., Vds=0V for gate-only stress,
or a semi-on state for hot-carrier stress).

o Maintain this stress for a prolonged period, with periodic interruptions for measurement.

o Measurement Interruption:

o At predefined time intervals (e.g., 1s, 10s, 100s, 1000s), interrupt the stress.

o Quickly sweep the Id-Vg curve to measure the new Vth. Minimize measurement time to
avoid recovery effects.

e Resumption of Stress: Re-apply the stress conditions immediately after the measurement.
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¢ Analysis: Plot the threshold voltage shift (AVth) as a function of stress time. This can reveal
the dynamics of charge trapping.[7]

Visualizations

Stress Conditions
High Forward Bias
(Vgs > Vth) . .
Physical Mechanisms v
Semi-On State Hot-Carrier »| Charge Trapping
(Vgs = Vth, High Vds) Generation/Injection [— | (Electrons/Holes)

High Reverse Bias Inverse Piezoelectric Electrical Parameter Shift
(Vgs <0, Vds = 0) Effect

Threshold Voltage
Instability (AVth)

Physical| Damage

Defect State Drain Current Drop
Generation (Id,sat)

M Cracks / Pits / Increase in Gate
Dislocations Leakage (Ig)

Click to download full resolution via product page

Caption: Logical flow from stress conditions to degradation mechanisms and observable
parameter shifts.
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Caption: Experimental workflow for a typical gate step-stress reliability test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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